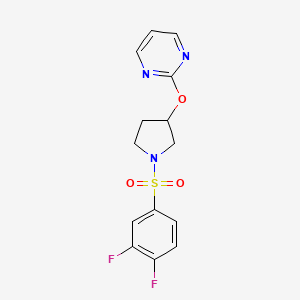
2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, also known as DSP-2230, is a novel small-molecule inhibitor of Janus kinase 2 (JAK2) that has been developed for the treatment of inflammatory diseases and cancer. JAK2 is a key mediator of cytokine signaling pathways, and its dysregulation has been implicated in the pathogenesis of a variety of diseases, including rheumatoid arthritis, psoriasis, myeloproliferative neoplasms, and some types of leukemia. DSP-2230 has shown promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
Crystal Structures and Supramolecular Chemistry
Pyrimidine derivatives play a crucial role in forming hydrogen-bonded bimolecular motifs, which are key in understanding molecular interactions and crystal engineering. The study by Balasubramani et al. (2007) explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, highlighting the R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions. These motifs demonstrate the ability of pyrimidine rings to engage in extensive hydrogen bonding, mimicking carboxylate anions, which is significant for the design of molecular assemblies and materials with specific properties (Balasubramani, Muthiah, & Lynch, 2007).
Organic Synthesis and Catalysis
Quan et al. (2013) demonstrated the utility of pyrimidin-2-yl sulfonates in organic synthesis, particularly in palladium(II) catalyzed Suzuki/Sonogashira cross-coupling reactions. This research underscores the efficiency of pyrimidine sulfonates as partners in cross-coupling reactions to synthesize C2-functionalized pyrimidines and pyridines, offering a pathway to diverse organic compounds (Quan, Jing, Zhang, Da, & Wang, 2013).
Electrophilic Amination and Synthesis of Zwitterionic Compounds
The work by Riemer et al. (1993) on the electrophilic amination of pyrimidine-2-thiones illustrates the synthesis of zwitterionic 2-aminothiopyrimidinium-N-ylides, showcasing the chemical versatility of pyrimidine derivatives. This synthesis pathway enriches the toolbox for creating compounds with potential biological activity and novel material properties (Riemer, Pätzel, Hassoun, Liebscher, Friedrichsen, & Jones, 1993).
Photoluminescence and Material Science
In material science, pyridine and pyrimidine derivatives are instrumental in developing new materials with unique optical and electronic properties. The synthesis of alkylated pyrimidines via photoinduced coupling, as reported by Kamijo et al. (2017), opens new avenues for creating materials with potential applications in optoelectronics and photovoltaics (Kamijo, Kamijo, & Murafuji, 2017).
Mécanisme D'action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It is a five-membered ring with one nitrogen atom, and it is known to contribute to the stereochemistry of the molecule . Compounds with a pyrrolidine ring can have diverse biological activities, and different stereoisomers can lead to different biological profiles due to their different binding modes to proteins .
Propriétés
IUPAC Name |
2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c15-12-3-2-11(8-13(12)16)23(20,21)19-7-4-10(9-19)22-14-17-5-1-6-18-14/h1-3,5-6,8,10H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEYLZVNOIFTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

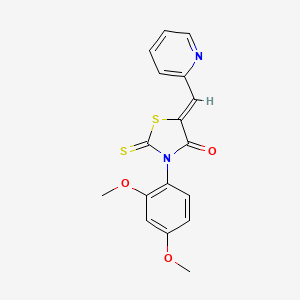
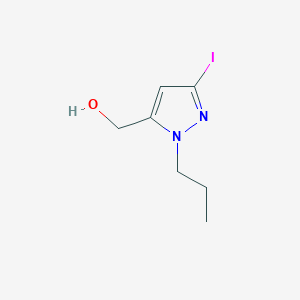
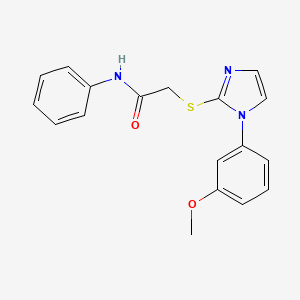
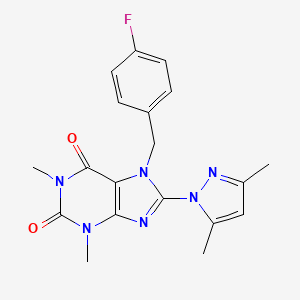

![Benzo[d][1,3]dioxol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2559655.png)
![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2559656.png)
![N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2559657.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone](/img/structure/B2559658.png)
![N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide](/img/structure/B2559661.png)
![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)
![Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B2559663.png)
![N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2559664.png)
![tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B2559667.png)